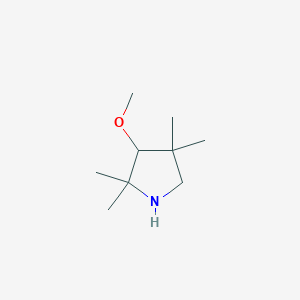

3-Methoxy-2,2,4,4-tetramethylpyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methoxy-2,2,4,4-tetramethylpyrrolidine is a chemical compound with the CAS Number: 2287339-80-2 . It has a molecular weight of 157.26 and its IUPAC name is this compound .

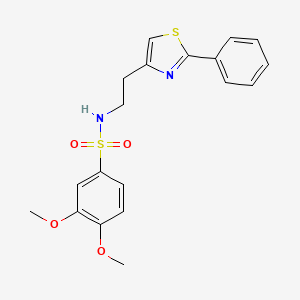

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . and should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Enantioselective Synthesis and Natural Product Total Synthesis

3-Methoxy-2,2,4,4-tetramethylpyrrolidine derivatives have been utilized in the enantioselective synthesis of protected nitrocyclohexitols with five stereocenters, contributing to the total synthesis of natural products like (+)-pancratistatin. This process involves the control of enantioselective annulation of β-(hetero)aryl-α-nitro-α,β-enals, demonstrating the compound's utility in synthesizing highly oxygenated nitrocyclohexanes endowed with multiple stereocenters (Cagide-Fagín et al., 2012).

Spin Label Reagents for EPR Imaging

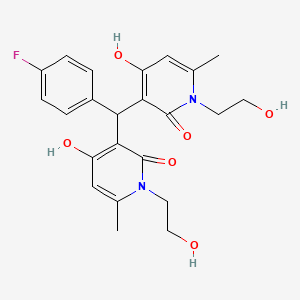

Derivatives of this compound have been synthesized for use as potentially useful cross-linking spin label reagents in Electron Paramagnetic Resonance (EPR) imaging. This includes the conversion of these compounds to amino compounds via transfer hydrogenation, indicating their significance in developing new EPR imaging agents for applications like brain imaging (Hideg et al., 1988).

Magnetic Materials and Catalysis

The compound and its derivatives have found applications in the synthesis of magnetic materials, such as the tetranuclear complex [Fe(III)2(L')(OH)(CH3O)]2. This complex demonstrates the modification of a macrocycle through the incorporation of a methylene group between two amine groups, leading to the creation of imidazolidine rings. Such materials are characterized by their unique magnetic properties, contributing to the advancement of magnetic materials research (Hewitt et al., 2005).

Neuroleptic Activity and Medicinal Chemistry Applications

Research into this compound derivatives has also extended into the realm of medicinal chemistry, particularly in the development of neuroleptic drugs. Compounds such as cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showcasing the potential of these derivatives in the treatment of psychosis (Iwanami et al., 1981).

Propriétés

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)6-10-9(3,4)7(8)11-5/h7,10H,6H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGRMJOGCWMSPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C1OC)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)

![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)

![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(3-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2984419.png)